Sonderianin
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Overview
Description
Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its fused ring system, which includes a furan ring, a hexahydronaphthalene ring, and an oxolane ring
Scientific Research Applications
Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: The compound’s biological activity is studied for potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research into the compound’s pharmacological properties can lead to the development of new medications. Its ability to interact with specific biological targets makes it a potential lead compound for drug discovery.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings. Its stability and reactivity can be harnessed for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate typically involves multi-step organic reactions. The starting materials often include furan derivatives, naphthalene derivatives, and oxolane derivatives. The key steps in the synthesis may involve:
Formation of the Spirocyclic Core: This step usually involves a cyclization reaction to form the spirocyclic structure. Common reagents used in this step include strong acids or bases to facilitate the cyclization.
Functional Group Transformations: Subsequent steps involve the introduction of functional groups such as the ester and ketone groups. These transformations may require reagents like acyl chlorides, esters, and ketones under specific reaction conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse products.
Mechanism of Action
The mechanism of action of Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate can be compared with other similar compounds, such as:
Spirocyclic Compounds: These compounds share the spirocyclic core structure but may differ in the functional groups attached. Examples include spiro[cyclohexane-1,3’-indoline] and spiro[cyclopentane-1,3’-pyrrolidine].
Furan Derivatives: Compounds with a furan ring, such as furan-2-carboxylic acid and 2-furylmethanol, can be compared based on their reactivity and applications.
Naphthalene Derivatives: Compounds with a naphthalene ring, such as 1-naphthol and 2-naphthoic acid, can be compared based on their chemical properties and uses.
The uniqueness of Methyl 5’-(furan-3-yl)-6,8a-dimethyl-2’-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3’-oxolane]-1-carboxylate lies in its combination of the spirocyclic structure with multiple functional groups, making it a versatile compound for various applications.
Properties
CAS No. |
79405-82-6 |
---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate |
InChI |
InChI=1S/C21H26O5/c1-13-7-9-20(2)15(18(22)24-3)5-4-6-17(20)21(13)11-16(26-19(21)23)14-8-10-25-12-14/h5,8,10,12-13,16-17H,4,6-7,9,11H2,1-3H3 |
InChI Key |
PCYSFZDXGZBRMA-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC=C2C(=O)OC)C |
Canonical SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC=C2C(=O)OC)C |
Synonyms |
sonderianin |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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